Cas no 98139-72-1 (Isopentylboronic acid)

Isopentylboronic acid (C₅H₁₃BO₂) is an organoboron compound commonly employed in Suzuki-Miyaura cross-coupling reactions, a pivotal method for forming carbon-carbon bonds in synthetic organic chemistry. Its branched alkyl chain enhances solubility in organic solvents, facilitating efficient reaction conditions. The boronic acid functional group exhibits high reactivity with aryl or vinyl halides, enabling the synthesis of complex molecules with precision. Isopentylboronic acid is particularly valued for its stability under typical reaction conditions and its compatibility with diverse catalytic systems. This compound is widely utilized in pharmaceutical and agrochemical research for constructing intermediates with tailored structural properties. Proper handling under inert conditions is recommended to maintain its reactivity.
Isopentylboronic acid structure
Isopentylboronic acid structure
商品名:Isopentylboronic acid
CAS番号:98139-72-1
MF:C5H13BO2
メガワット:115.96652
MDL:MFCD07784365
CID:801629
PubChem ID:15061386

Isopentylboronic acid 化学的及び物理的性質

名前と識別子

    • Isopentylboronic acid
    • 3-Methyl-1-butylboronic acid
    • 3-methylbutylboronic acid
    • Boronic acid,(3-methylbutyl)- (9CI)
    • CS-0154235
    • D70604
    • (3-METHYLBUTYL)BORONIC ACID
    • Boronic acid, (3-methylbutyl)-
    • AKOS010056436
    • 98139-72-1
    • Isopentylboronicacid
    • SY024043
    • MFCD07784365
    • UVMWVBMFEDQYRW-UHFFFAOYSA-N
    • AM90168
    • AS-18761
    • EN300-1252973
    • SCHEMBL2405684
    • DTXSID20567680
    • 3-Methyl-1-butylboronia acid
    • MDL: MFCD07784365
    • インチ: InChI=1S/C5H13BO2/c1-5(2)3-4-6(7)8/h5,7-8H,3-4H2,1-2H3
    • InChIKey: UVMWVBMFEDQYRW-UHFFFAOYSA-N
    • ほほえんだ: CC(C)CCB(O)O

計算された属性

  • せいみつぶんしりょう: 116.10100
  • どういたいしつりょう: 116.1008598g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 8
  • 回転可能化学結合数: 3
  • 複雑さ: 54.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

  • 密度みつど: 0.903
  • ゆうかいてん: 80-102°C
  • ふってん: 199.7°C at 760 mmHg
  • フラッシュポイント: 74.6°C
  • 屈折率: 1.407
  • PSA: 40.46000
  • LogP: 0.50530

Isopentylboronic acid セキュリティ情報

Isopentylboronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

Isopentylboronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1252973-50.0g
(3-methylbutyl)boronic acid
98139-72-1 95%
50g
$351.0 2023-06-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I90340-5g
Isopentylboronic acid
98139-72-1 97%
5g
¥288.0 2022-04-27
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD218170-5g
Isopentylboronic acid
98139-72-1 97%
5g
¥282.0 2024-04-17
TRC
B451563-50mg
Isopentylboronic Acid
98139-72-1
50mg
$ 65.00 2022-06-07
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD218170-100g
Isopentylboronic acid
98139-72-1 97%
100g
¥2290.0 2024-04-17
Apollo Scientific
OR360310-5g
(3-Methylbutyl)boronic acid
98139-72-1 97%
5g
£55.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1224875-250mg
Isopentylboronic acid
98139-72-1 97%
250mg
¥65.00 2024-04-23
eNovation Chemicals LLC
Y1196752-25g
3-Methyl-1-butylboronic Acid
98139-72-1 95%
25g
$195 2023-09-02
Enamine
EN300-1252973-250mg
(3-methylbutyl)boronic acid
98139-72-1 95.0%
250mg
$19.0 2023-10-02
Enamine
EN300-1252973-100000mg
(3-methylbutyl)boronic acid
98139-72-1 95.0%
100000mg
$631.0 2023-10-02

Isopentylboronic acid 関連文献

Isopentylboronic acidに関する追加情報

Isopentylboronic Acid (CAS No. 98139-72-1): Properties, Applications, and Market Insights

Isopentylboronic acid (CAS No. 98139-72-1) is a versatile boronic acid derivative widely used in organic synthesis, pharmaceuticals, and material science. This compound, also known as 3-methylbutylboronic acid, belongs to the class of alkylboronic acids, which are pivotal in Suzuki-Miyaura cross-coupling reactions. Its unique structure and reactivity make it a valuable building block for researchers and industries alike.

The molecular formula of isopentylboronic acid is C5H13BO2, with a molecular weight of 116.97 g/mol. It typically appears as a white to off-white crystalline powder, soluble in common organic solvents like tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO). The compound's stability under ambient conditions and its compatibility with various reaction environments contribute to its widespread use in organic synthesis.

One of the most significant applications of isopentylboronic acid is in the Suzuki-Miyaura coupling, a Nobel Prize-winning reaction that forms carbon-carbon bonds. This reaction is essential for constructing complex molecules in pharmaceuticals, agrochemicals, and advanced materials. Researchers often search for "boronic acid coupling reagents" or "best reagents for Suzuki reaction," highlighting the demand for high-quality compounds like isopentylboronic acid.

In the pharmaceutical industry, isopentylboronic acid serves as a key intermediate in the synthesis of biologically active molecules. Its role in creating protease inhibitors and anticancer agents has garnered attention, especially with the growing interest in "targeted drug delivery" and "precision medicine." The compound's ability to form stable boronate esters with diols also makes it useful in sensor development and glucose detection systems.

The market for isopentylboronic acid is expanding, driven by advancements in green chemistry and sustainable synthesis. Many users search for "eco-friendly boronic acids" or "sustainable coupling reagents," reflecting the industry's shift toward environmentally benign processes. Manufacturers are now focusing on improving the purity and yield of isopentylboronic acid to meet the demands of high-end applications.

Handling and storage of isopentylboronic acid require standard laboratory precautions. It should be stored in a cool, dry place, away from moisture and strong oxidizing agents. While the compound is not classified as hazardous, proper personal protective equipment (PPE), such as gloves and goggles, is recommended during use. These safety measures align with the increasing searches for "safe handling of boronic acids" and "lab safety guidelines."

In conclusion, isopentylboronic acid (CAS No. 98139-72-1) is a crucial reagent in modern chemistry, with applications spanning drug discovery, material science, and catalysis. Its relevance in cutting-edge research and industrial processes ensures its continued importance in the scientific community. For those seeking "high-purity boronic acids" or "reliable Suzuki coupling reagents," isopentylboronic acid remains a top choice.

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